1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-2-(1,3-benzodioxol-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-20(10-14-5-6-18-19(9-14)26-13-25-18)22-8-7-15(11-22)23-12-21-16-3-1-2-4-17(16)23/h1-6,9,12,15H,7-8,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYFDLDPNNKEFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Human Topoisomerase I . Topoisomerases are enzymes that regulate the overwinding or underwinding of DNA. Their primary role is to prevent the DNA helix from becoming overwound during replication or transcription.
Mode of Action
The compound likely interacts with its target, Human Topoisomerase I, by binding to the enzyme and inhibiting its activity. This inhibition prevents the unwinding of DNA, which can lead to DNA damage and cell death, particularly in rapidly dividing cells such as cancer cells.
Result of Action
The result of the compound’s action is the induction of DNA damage in cells, leading to cell death. This makes the compound a potential candidate for use as an anticancer agent.
Biological Activity
The compound 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone is a complex organic molecule that combines a benzo[d]imidazole moiety, a pyrrolidine ring, and a benzo[d][1,3]dioxole structure. Its intricate architecture suggests potential for diverse biological interactions, making it a candidate for various therapeutic applications.
Structural Features
The structural components of this compound include:
- Benzimidazole moiety : Known for its role in kinase inhibition and potential anticancer properties.
- Pyrrolidine ring : Contributes to the compound's pharmacokinetic characteristics.
- Benzo[d][1,3]dioxole : Often associated with antibacterial and anti-inflammatory activities.
Anticancer Properties
Research indicates that derivatives of benzo[d]imidazole are effective in inhibiting tumor growth. The compound's structure suggests it may interact with key proteins involved in cancer progression. For instance, it could potentially inhibit specific kinases that are dysregulated in cancer cells, thereby disrupting their signaling pathways.
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve interactions with cellular targets such as enzymes or receptors. The benzimidazole group is known to modulate kinase activity, which could lead to altered cellular responses in cancer and inflammatory conditions .
Case Studies and Experimental Data
- In Vitro Studies : Preliminary studies have shown that compounds with similar structures exhibit significant inhibitory effects on various kinases involved in cancer signaling pathways. For example, one study reported an IC50 value of 2.69 nM for a related compound against JNK3 kinase, indicating strong potency .
- Antimicrobial Testing : Compounds featuring similar functional groups have demonstrated activity against Gram-positive and Gram-negative bacteria. Further investigations are needed to assess the specific antimicrobial efficacy of this compound against different bacterial strains .
Data Table: Summary of Biological Activities
Scientific Research Applications
Structural Characteristics
The compound features a benzo[d]imidazole moiety, a pyrrolidine ring, and a benzo[d][1,3]dioxole structure. These components are associated with various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of the benzimidazole group is particularly significant as it is known for its role in inhibiting kinases, which are crucial in numerous cellular signaling pathways.
Anticancer Activity
Research has indicated that compounds containing benzimidazole derivatives exhibit anticancer properties by inhibiting specific kinases involved in tumor growth and proliferation. For instance, studies have shown that similar compounds can effectively inhibit cancer cell lines by targeting pathways crucial for cell survival and division . The structural features of 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone suggest potential mechanisms of action that warrant further exploration in cancer treatment.
Antimicrobial Activity
The compound's structural components may also confer antibacterial properties. Similar compounds with halogenated phenyl groups have demonstrated effectiveness against various bacterial strains. The exploration of this compound's activity against pathogens could lead to the development of novel antibiotics, particularly in the face of rising antibiotic resistance.
Anti-inflammatory Properties
The anti-inflammatory potential of benzimidazole derivatives has been documented in several studies. Compounds with similar structures have been shown to modulate inflammatory pathways, suggesting that this compound might also exhibit these beneficial effects .
Example Synthetic Route
A general synthetic pathway may include:
- Formation of the benzimidazole ring via condensation reactions.
- Synthesis of the pyrrolidine derivative through cyclization techniques.
- Coupling reactions to link these moieties with the benzo[d][1,3]dioxole structure.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, a series of benzimidazole derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. One derivative exhibited IC50 values comparable to established chemotherapeutic agents, indicating significant potential for further development .
Case Study 2: Antimicrobial Testing
Another research article highlighted the antibacterial activity of structurally similar compounds against Escherichia coli and Staphylococcus aureus. The results showed promising inhibition zones, suggesting that modifications to the benzimidazole structure could enhance efficacy against resistant strains .
Q & A
Q. Basic Characterization
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substituent positions (e.g., benzo[d][1,3]dioxol methylene protons at δ ~5.9–6.1 ppm) .
- IR Spectroscopy : Key stretches include C=O (~1680 cm⁻¹) and aromatic C-H (~3100 cm⁻¹) .
Q. Advanced Techniques
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex heterocyclic systems, such as pyrrolidine ring conformations .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula with <5 ppm error .
What methodologies are used to evaluate its biological activity?
Q. Basic Screening
Q. Advanced Mechanistic Studies
- Molecular Docking : Predicts binding affinity to targets like histamine receptors using AutoDock Vina .
- In Vivo Models : Rodent studies for anticonvulsant or anti-inflammatory activity, monitoring behavioral/physiological endpoints .
How should researchers address contradictions in solubility data across studies?
Q. Analysis Framework
| Parameter | Conflicting Data Source 1 | Conflicting Data Source 2 | Resolution Strategy |
|---|---|---|---|
| Solubility in H₂O | Low () | Moderate () | Test under standardized pH/temperature; use HPLC to quantify dissolved fraction . |
Root Causes : Variability in crystallinity (amorphous vs. crystalline forms) or residual solvents .
What strategies guide structure-activity relationship (SAR) studies?
Q. Key Modifications
Q. Methodology
- Parallel Synthesis : Generate analogs with systematic substitutions (e.g., -F, -OCH₃) .
- Pharmacophore Mapping : Overlay active/inactive analogs to identify critical functional groups .
How can computational methods enhance understanding of this compound?
Q. Basic DFT Applications
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions for reaction planning .
- Thermodynamic Stability : Calculate Gibbs free energy of tautomers to predict dominant forms .
Q. Advanced Molecular Dynamics (MD)
- Binding Pathway Analysis : Simulate ligand-receptor interactions over 100+ ns trajectories to refine docking poses .
What experimental precautions mitigate instability during storage?
- Storage Conditions : -20°C under argon, with desiccants to prevent hydrolysis .
- Light Sensitivity : Use amber vials to block UV-induced degradation .
How are SAR contradictions resolved between in vitro and in vivo data?
Q. Case Example
| Assay Type | Activity (IC₅₀) | Discrepancy Cause | Resolution |
|---|---|---|---|
| In vitro kinase inhibition | 10 nM | Poor bioavailability in vivo | Modify logP via prodrug strategies (e.g., esterification) . |
Validation : Pharmacokinetic profiling (Cmax, AUC) to correlate in vitro potency with in vivo exposure .
What analytical methods validate synthetic intermediates?
- TLC Monitoring : Use silica gel plates with UV detection (Rf values reported in ) .
- HPLC Purity : C18 column, gradient elution (e.g., 50–90% acetonitrile in H₂O) .
How do researchers design controls for biological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
